methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the difluorophenyl group, and the attachment of the pyridinyl ethylcarbamoyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and fluorinated aromatic compounds. Examples are:
- Methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl (2S,4S,5R)-5-(2,3-difluorophenyl)-1-methyl-4-(2-pyridin-4-ylethylcarbamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O3/c1-26-17(21(28)29-2)12-15(19(26)14-4-3-5-16(22)18(14)23)20(27)25-11-8-13-6-9-24-10-7-13/h3-7,9-10,15,17,19H,8,11-12H2,1-2H3,(H,25,27)/t15-,17-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCSRIBHGGHTFD-IEZWGBDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1C2=C(C(=CC=C2)F)F)C(=O)NCCC3=CC=NC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H]([C@@H]1C2=C(C(=CC=C2)F)F)C(=O)NCCC3=CC=NC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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